molecular formula C24H19N3O4S2 B2782849 N-(5-acetyl-4-phenylthiazol-2-yl)-3-(phenylsulfonamido)benzamide CAS No. 898421-64-2

N-(5-acetyl-4-phenylthiazol-2-yl)-3-(phenylsulfonamido)benzamide

Cat. No.: B2782849
CAS No.: 898421-64-2
M. Wt: 477.55
InChI Key: ONQMDHDJAYGSHK-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-phenylthiazol-2-yl)-3-(phenylsulfonamido)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-phenylthiazol-2-yl)-3-(phenylsulfonamido)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of α-haloketones with thiourea under acidic conditions.

    Acetylation: The thiazole intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Sulfonamide Formation: The acetylated thiazole is reacted with a sulfonyl chloride derivative to form the sulfonamide group.

    Coupling with Benzamide: Finally, the sulfonamide-thiazole intermediate is coupled with a benzamide derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-phenylthiazol-2-yl)-3-(phenylsulfonamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in the treatment of diseases where thiazole derivatives have shown efficacy.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-phenylthiazol-2-yl)-3-(phenylsulfonamido)benzamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The compound may bind to active sites of enzymes, blocking substrate access, or interact with receptor sites, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-phenylthiazol-2-yl)-3-(phenylsulfonamido)benzamide
  • N-(5-acetylthiazol-2-yl)-3-(phenylsulfonamido)benzamide
  • N-(5-acetyl-4-phenylthiazol-2-yl)-3-(sulfonamido)benzamide

Uniqueness

N-(5-acetyl-4-phenylthiazol-2-yl)-3-(phenylsulfonamido)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of both acetyl and sulfonamide groups in the thiazole ring system can influence its interaction with biological targets and its overall stability.

Properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(benzenesulfonamido)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O4S2/c1-16(28)22-21(17-9-4-2-5-10-17)25-24(32-22)26-23(29)18-11-8-12-19(15-18)27-33(30,31)20-13-6-3-7-14-20/h2-15,27H,1H3,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQMDHDJAYGSHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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